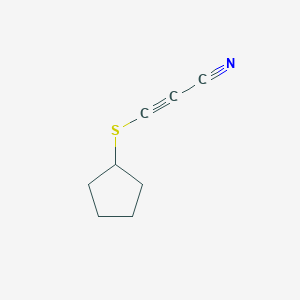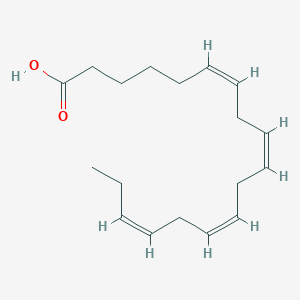
1-(Pyridin-2-yl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)cyclopropanol is an organic compound with the molecular formula C8H9NO. It features a cyclopropanol ring attached to a pyridine ring, making it a unique structure with interesting chemical properties. This compound is known for its applications in various fields, including synthetic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of pyridine with cyclopropanol under specific conditions. For instance, the visible-light-induced C4-selective functionalization of pyridinium salts with cyclopropanols has been reported . This method involves the use of blue LEDs for irradiation and employs N-amidopyridinium salts as reactants.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysis under oxidative conditions to promote the ring-opening functionalization of cyclopropanols .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-2-yl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include β-pyridylated (aryl)ketones, aldehydes, and esters .
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)cyclopropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)cyclopropanol involves its interaction with various molecular targets and pathways. For instance, the compound can undergo ring-opening reactions to form β-keto radicals, which then participate in nucleophilic radical addition to electron-deficient heterocycles . This process is facilitated by the presence of transition metal catalysts or photoredox catalysis.
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)cyclopropanol can be compared with other cyclopropanol derivatives, such as:
1-Methylcyclopropanol: Similar in structure but lacks the pyridine ring.
Cyclopropanol: The simplest form without any substituents.
Cyclopropanol derivatives with different substituents: These compounds vary in their chemical properties and reactivity based on the nature of the substituents.
The uniqueness of this compound lies in its combination of the cyclopropanol ring and the pyridine ring, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKUCHBTBEAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)








